nortopsentin D

Description

Properties

Molecular Formula |

C19H14N4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

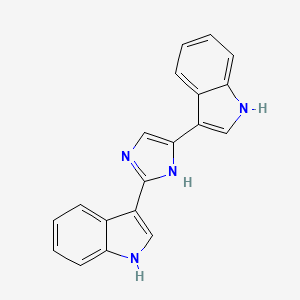

3-[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole |

InChI |

InChI=1S/C19H14N4/c1-3-7-16-12(5-1)14(9-20-16)18-11-22-19(23-18)15-10-21-17-8-4-2-6-13(15)17/h1-11,20-21H,(H,22,23) |

InChI Key |

WTHCAOFPCFIQLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C4=CNC5=CC=CC=C54 |

Synonyms |

nortopsentin B nortopsentin D topsentin A |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

Nortopsentin D is characterized by a complex structure featuring two indole units linked by an imidazole core. The first total synthesis of this compound was reported in 2021, utilizing a late-stage pinacol-like rearrangement that demonstrated a high yield of the compound . The successful synthesis not only confirmed its structure but also opened avenues for further chemical modifications to enhance its biological activity.

Biological Activities

This compound exhibits a range of biological activities that are primarily focused on its anticancer and antifungal properties.

Anticancer Activity

This compound has shown promising results in various cancer cell lines, demonstrating cytotoxic effects against:

- Colorectal Carcinoma : Studies indicate that this compound and its analogs can induce cell cycle arrest, particularly at the G1 phase, by downregulating cyclin-dependent kinases (CDK2, CDK4, and CDK6) . The analog 4i was highlighted for its ability to inhibit CDK6 enzymatic activity, marking it as a potential therapeutic agent against colorectal cancer.

- Leukemia : Nortopsentin analogs have been tested against leukemia cell lines, showing significant inhibition with IC50 values in the low micromolar range (e.g., 0.34 to 3.54 μM) .

- Breast Cancer : The compound has also been evaluated against MCF-7 breast cancer cells, where it exhibited notable cytotoxicity .

Antifungal Activity

Research has demonstrated that this compound possesses antifungal properties. It has been tested against various fungal strains, showing effective inhibition rates. For instance, derivatives of Nortopsentin have displayed broad-spectrum fungicidal activities against pathogens such as Candida albicans .

Insecticidal Activity

In addition to its anticancer and antifungal properties, this compound has been evaluated for insecticidal activity. It has shown effectiveness against several insect species, indicating potential applications in agricultural pest control .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Anticancer Activity of this compound and Analogues

| Compound | Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|---|

| This compound | Colorectal Carcinoma | HCT116 | 1.7 |

| Analog 4i | Colorectal Carcinoma | HCT116 | 0.34 |

| Nortopsentin A | Leukemia | P388 | 7.6 |

| Thiazole Analog | Breast Cancer | MCF-7 | 0.9 |

Table 2: Antifungal Activity of Nortopsentin Derivatives

| Compound | Fungal Strain | MIC (μM) |

|---|---|---|

| This compound | Candida albicans | 3.1 |

| Derivative 2f | Candida albicans | 6.2 |

| Derivative 2j | Candida albicans | 12.5 |

Case Studies

Case Study 1: Inhibition of CDK6 by Analog 4i

The analog 4i was identified as the first nortopsentin derivative to inhibit CDK6 at both transcriptional and enzymatic levels. This discovery was significant as it provided insights into the mechanism by which nortopsentins can induce cell cycle arrest in colorectal cancer cells .

Case Study 2: Antifungal Efficacy Against Candida albicans

A series of nortopsentin derivatives were systematically evaluated for their antifungal activities against Candida albicans. The results indicated that certain modifications to the structure significantly enhanced antifungal efficacy, making these derivatives promising candidates for further development in antifungal therapies .

Comparison with Similar Compounds

Table 1: Structural Modifications and Activity Profiles of Nortopsentin Analogues

Key Observations:

Bromination Effects: Bromination at specific positions (e.g., nortopsentin B) enhances cytotoxicity compared to this compound, but over-bromination (e.g., nortopsentin A) reduces activity .

Core Heterocycle Replacement: Replacing the imidazol-4-one with triazinone (17b) or triazole (8b) alters target selectivity. Triazole derivatives show superior antiviral activity, while thiazole analogs (1k) improve antiproliferative effects .

Methylation: Methylated derivatives of nortopsentin B exhibit up to 10-fold higher activity against P388 cells (e.g., tetramethylated nortopsentin B: IC₅₀ = 0.9 µg/mL) .

Mechanistic Comparisons

Anticancer Activity:

- This compound: Induces apoptosis via mitochondrial pathways and G2/M arrest by inhibiting cyclin-dependent kinase 1 (CDK1) .

- Thiazole Analogs (e.g., 1k): Exhibit broader cytotoxicity across NCI-60 cancer cell lines and lower toxicity to normal intestinal cells .

- Triazinone Derivatives (e.g., 17b): Unique π-π interactions with tyrosine residues enhance binding to cancer-related enzymes .

Antimicrobial Activity:

Antiviral Activity:

- Triazole Analog 8b: Outperforms this compound and ribavirin against tobacco mosaic virus (TMV), likely due to improved binding to viral replication proteins .

Preparation Methods

Retrosynthetic Strategy and Key Fragments

The convergent synthesis developed by Keel and Tepe divides nortopsentin D into two fragments: a dione (C2–C3–C4 segment) and an amidine (C5–N–C6 segment)6. Retrosynthetic cleavage of the central imidazolone ring reveals a diamino alcohol intermediate, which undergoes a pinacol-like rearrangement to establish the quaternary carbon centers (Figure 1). This strategy avoids linear sequences, enabling modular assembly of the bis(indole) system.

Stepwise Synthesis and Reaction Conditions

The synthesis begins with functionalization of 6-bromoindole precursors (Table 1):

Table 1. Key Steps in the Pinacol-like Rearrangement Route

The amidine fragment was synthesized via sequential functionalization of 6-bromoindole: Boc protection, iodination at C3, and conversion to a methylthioimidate intermediate6. The dione fragment required Sonogashira coupling of a TMS-protected alkyne to a 4-methylimidazole precursor, followed by oxidative desilylation. Condensation of these fragments under basic conditions (NaOH/EtOH) yielded a diamino alcohol, which underwent Hg(II)-mediated rearrangement to form the imidazolone core.

Optimization Challenges

Critical optimizations included:

-

Rearrangement Selectivity : Mercuric nitrate ensured regioselective 1,2-alkyl shift over competing pathways6.

-

Deprotection Timing : Simultaneous removal of Boc and tosyl groups during condensation simplified later steps.

-

Solvent Effects : Ethanol facilitated both condensation and rearrangement by stabilizing polar intermediates.

The route achieved this compound in 7 linear steps with 1.6% overall yield.

Palladium-Catalyzed Successive Diarylation Approach

Methodology and Mechanism

An alternative route employs sequential C–H functionalization of a preformed imidazole core (Figure 2). Starting with N-protected 2,4,5-tribromoimidazole, regioselective indole couplings install the C2 and C4 substituents. A final Suzuki-Miyaura reaction introduces the C5 indole.

Table 2. Diarylation Route Performance Metrics

Synthesis Pathway Details

-

Selective C2 Arylation : Treatment of 2,4,5-tribromoimidazole with 6-bromoindolylboronic acid under Pd(OAc)₂/SPhos catalysis installed the first indole at C2 (72% yield).

-

C4 Functionalization : A second coupling with 4-methylimidazole-2-amine boronic ester at elevated temperature (110°C) introduced the aminomethyl group (68% yield).

-

Final C5 Coupling : Suzuki reaction with another 6-bromoindole unit completed the skeleton (65% yield).

Advantages and Limitations

-

Pros : Fewer steps (5 vs. 7), higher overall yield (8.2% vs. 1.6%).

-

Cons : Requires expensive Pd catalysts, limited scalability due to iterative couplings.

Comparative Analysis of Synthetic Methods

Table 3. Method Comparison

| Criterion | Pinacol-like Route | Diarylation Route |

|---|---|---|

| Convergency | High (2 fragments) | Moderate (3 couplings) |

| Step Count | 7 | 5 |

| Overall Yield | 1.6% | 8.2% |

| Key Innovation | Rearrangement for quaternary C | Regioselective C–H activation |

| Scalability | Moderate (Hg use problematic) | Low (Pd cost, air sensitivity) |

The pinacol-like rearrangement route excels in convergency and avoids precious metals but suffers from low yield due to mercury-dependent steps. The diarylation method offers better yields but faces economic barriers for large-scale production .

Q & A

Q. What are the established synthetic pathways for nortopsentin D, and what are their comparative yields?

this compound is synthesized via a concise route starting from oxotryptamine, involving reduction of acyl cyanide intermediates. The 2000 synthesis by Miyake et al. reported a regiospecific bromination step to generate key intermediates, achieving an overall yield of ~15–20% for this compound . Methodological considerations include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products. A comparative table of synthetic routes is provided below:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂ in DCM, 0°C | 65 | |

| Acyl cyanide reduction | NaBH₄ in MeOH, RT | 75 |

Researchers should prioritize reproducibility by detailing catalyst purity and reaction stoichiometry.

Q. How is the structural scaffold of this compound characterized, and what techniques validate its configuration?

The nortopsentin scaffold comprises a [1,3,4]thiadiazole[3,2-a]pyrimidin-5-one core with nitrogen substitutions at specific positions. Structural validation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the 3-cyanoindole moiety in this compound is confirmed via ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) .

Q. What in vitro assays are standard for evaluating this compound’s bioactivity?

Common assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, with controls like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC₅₀ values ± SEM.

- Biofilm dispersal : Quantification via crystal violet staining under static vs. flow conditions .

Ensure replicates (n ≥ 3) and include positive/negative controls to mitigate false positives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from variability in assay conditions (e.g., bacterial strain selection, nutrient media pH). To address this:

- Perform systematic reviews using PRISMA guidelines to identify confounding variables .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments, ensuring standardized protocols (e.g., CLSI guidelines for MIC assays) .

- Use meta-analysis to pool data from independent studies, calculating weighted effect sizes.

Q. What strategies improve the in vivo bioavailability of this compound while retaining efficacy?

Key methodological approaches include:

- Structural modification : Introducing hydrophilic groups (e.g., –SO₃H) to enhance solubility without disrupting the thiadiazole core .

- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA), with pharmacokinetic parameters tracked via HPLC-MS/MS.

- Dose-response optimization : Use factorial design experiments to balance efficacy (e.g., tumor growth inhibition) and toxicity (e.g., liver enzyme elevation) .

Q. How do researchers validate target engagement and mechanism of action for this compound in complex biological systems?

Advanced methodologies include:

- Chemoproteomics : Employ activity-based protein profiling (ABPP) with this compound-conjugated probes to identify binding partners .

- CRISPR-Cas9 screens : Knockout libraries to pinpoint genetic vulnerabilities linked to this compound sensitivity.

- Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., docking to bacterial DNA gyrase) using AMBER or GROMACS .

Data should be cross-validated with orthogonal techniques (e.g., SPR for binding affinity).

Q. What statistical frameworks are optimal for analyzing dose-dependent effects in this compound studies?

- Non-linear regression : Fit dose-response curves using the Hill equation (variable slope) in GraphPad Prism.

- ANOVA with post-hoc correction : Apply Tukey’s HSD for multi-group comparisons to control Type I error .

- Survival analysis : For in vivo studies, use Kaplan-Meier plots and Cox proportional hazards models .

Report exact p-values, confidence intervals, and effect sizes to meet NIH rigor standards .

Methodological Best Practices

- Experimental replication : Perform independent repeats (n ≥ 3) with biological and technical replicates to ensure robustness .

- Blinding and randomization : Assign treatment groups via block randomization and blind analysts to group identities during data collection .

- Data transparency : Deposit raw spectra, crystallographic data, and statistical scripts in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.